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Compound of Interest

Compound Name:
Methyl 11-

(phenylsulfonyl)undecanoate

CAS No.: 5455-42-5

Cat. No.: B11955416

Get Quote

Executive Summary & Chemical Space Analysis
The molecular formula C18H28O4S represents a specific chemical space often encountered in

drug development as reactive synthetic intermediates (mixed anhydrides), lipophilic prodrug

moieties, or sulfone-based pharmacophores.

Unlike "blockbuster" drugs with unique trivial names, C18H28O4S frequently appears as a

critical intermediate or impurity. The high hydrogen-to-carbon ratio (1.55) coupled with the

sulfur/oxygen content typically indicates a structure comprising a lipophilic aliphatic chain

attached to a polar sulfonyl/carboxylate core.

This guide focuses on the two most chemically distinct representatives of this formula to

demonstrate the critical differences in stability and handling required by researchers:

(4-Methylphenyl)sulfonyl undecanoate: A highly reactive mixed anhydride used in acylation

chemistry.
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Methyl 4-decylsulfonylbenzoate: A stable sulfone-ester surrogate used in lipophilicity

modeling.

Physicochemical Constants & Molecular Data
The following data provides the baseline for analytical verification. All values are calculated

based on standard consensus algorithms for the C18H28O4S stoichiometry.

Table 1: Core Physical Constants
Property Value Unit Notes

Molecular Weight 340.48 g/mol

Average mass

(Standard Atomic

Weights)

Monoisotopic Mass 340.17083 Da
Critical for High-Res

MS (HRMS) matching

Exact Mass 340.17083 Da expected at 341.178

Elemental Analysis
C: 63.50% H: 8.29%

O: 18.80% S: 9.42%
%

Theoretical values for

purity validation

Double Bond Eq. 5 -

Indicates 1 aromatic

ring + 1 carbonyl/sulfyl

unsaturation

Table 2: Comparative Isomer Profiling (In Silico)
Data derived from predictive models for the two primary structural classes.
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Property

Isomer A: Mixed

Anhydride(4-
Methylphenyl)sulfonyl
undecanoate

Isomer B: Sulfone

EsterMethyl 4-
decylsulfonylbenzoate

LogP (Predicted) 6.20 ± 0.5 5.80 ± 0.4

Water Solubility Insoluble (Reacts/Hydrolyzes) < 0.01 mg/mL (Stable)

Polar Surface Area ~75 Å² ~80 Å²

Reactivity High (Acylating Agent) Low (Metabolically Stable)

Primary Risk
Hydrolytic degradation to TsOH

+ Undecanoic Acid

Bioaccumulation due to high

LogP

Critical Insight: The identical mass (340.48) of these isomers necessitates MS/MS

fragmentation or NMR for differentiation. A simple LC-MS scan cannot distinguish the reactive

anhydride from the stable sulfone.

Structural Elucidation & Logic
To accurately identify a C18H28O4S compound, researchers must understand the connectivity

logic. The presence of the Sulfur (IV/VI) atom defines the chemical behavior.

Visualization: Structural Classification Workflow
The following diagram illustrates the decision tree for classifying a C18H28O4S unknown

based on chemical stability and spectral features.
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Figure 1: Decision tree for distinguishing reactive C18H28O4S intermediates from stable

isomers based on hydrolytic behavior.

Experimental Protocols
Protocol A: Hydrolytic Stability Assessment
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Purpose: To determine if the C18H28O4S compound is a reactive mixed anhydride (Isomer A)

or a stable pharmacophore (Isomer B).

Materials:

Acetonitrile (ACN), HPLC Grade.

Phosphate Buffer (PBS), pH 7.4.

Internal Standard (e.g., Benzophenone).

Methodology:

Preparation: Dissolve 1 mg of the C18H28O4S test compound in 100 µL ACN.

Initiation: Dilute to 1 mL with PBS (pH 7.4) to reach a final concentration of 1 mg/mL (Note: If

precipitation occurs due to high LogP, use a 50:50 ACN:PBS mixture).

Incubation: Incubate at 37°C with agitation.

Sampling: Aliquot 100 µL at T=0, T=1h, and T=24h.

Quenching: Immediately add 100 µL cold Methanol to stop enzymatic/chemical activity (if

applicable) and precipitate salts.

Analysis: Inject onto RP-HPLC (C18 column).

Result Interpretation:

Loss of Peak > 50%: Indicates a Mixed Anhydride (e.g., Tosyl-undecanoate). Expect

appearance of p-Toluenesulfonic acid (TsOH) peak.

Loss of Peak < 5%: Indicates a Sulfone/Ester or Sulfonate.

Protocol B: High-Throughput LogP Determination
(Shake-Flask Surrogate)
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Purpose: C18H28O4S is highly lipophilic (LogP > 5). Standard shake-flask methods may fail

due to emulsion formation or detection limits in the aqueous phase.

Methodology (Chromatographic Hydrophobicity Index - CHI):

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 2.1 mm.

Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

Mobile Phase B: Acetonitrile.

Gradient: Fast gradient 0% to 100% B over 5 minutes.

Calibration: Run a standard set of ketones with known LogP values (Acetophenone to

Decanophenone).

Calculation: Plot

(retention time) vs. Literature LogP.

Equation:

.

Why this works: This avoids the need to quantify the minute amount of C18H28O4S that

dissolves in the water phase of a shake-flask experiment.

Synthesis & Mechanistic Origins
Understanding where these compounds come from helps in identifying impurities in drug

substances.

Pathway 1: The "Mixed Anhydride" Impurity
This species forms when Undecanoic acid is activated with p-Toluenesulfonyl chloride (TsCl) in

the presence of a base (TEA/Pyridine).

Reaction:
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Significance: This is often an undesired species if the intention was to make an amide, but

the amine nucleophile was slow to react. It is a potent electrophile and potential genotoxic

impurity (PGI).

Pathway 2: The "Sulfone" Scaffold
This species forms via the oxidation of a sulfide or nucleophilic substitution.

Reaction:

Significance: Highly stable.[1] Used as a linker in PROTACs or as a lipophilic tail to improve

membrane permeability.

Visualization: Synthesis & Degradation Logic
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Figure 2: Formation of the reactive C18H28O4S mixed anhydride during carboxylic acid

activation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Thermodynamically stable structure of hydroxy alkane sulfonate surfactant monomers in
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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